molecular formula C18H13N5OS2 B2538641 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1226444-87-6

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2538641
CAS No.: 1226444-87-6
M. Wt: 379.46
InChI Key: NGZWFWNOHQGFFQ-UHFFFAOYSA-N
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Description

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H13N5OS2 and its molecular weight is 379.46. The purity is usually 95%.
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Biological Activity

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzo[c][1,2,5]thiadiazole core fused with an imidazo[2,1-b]thiazole moiety. The presence of these heterocycles contributes to its diverse biological properties.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising activity against various bacterial strains and fungi. A study highlighted that certain imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated potent anti-tubercular activity with a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL against Mycobacterium tuberculosis H37Rv .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Compounds with similar structural features have been reported to inhibit cancer cell proliferation across various lines. For example, some imidazo[2,1-b]thiazole derivatives exhibited significant cytotoxic effects in non-small cell lung cancer and breast cancer models . The mechanism often involves the inhibition of key signaling pathways associated with cancer progression.

Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent:

  • Enzyme Inhibition : Many studies focus on the compound's ability to inhibit enzymes involved in disease processes. For instance, certain derivatives have been shown to inhibit the transcription factor NF-kB, which plays a critical role in inflammation and cancer .
  • Receptor Binding : Molecular docking studies suggest that this compound may bind effectively to various biological receptors and enzymes relevant to disease mechanisms .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, the following table summarizes key characteristics:

Compound NameStructural FeaturesBiological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamideSimilar imidazo[2,1-b]thiazole ring; methoxy substitutionAntimicrobial
Ethyl 2-isopropyl-amino-6-methyl-8-oxo-3-phenyl-furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidineFused triazolo-pyrimidine structureAnticancer
5-chloro-N4-[dimethylphosphoryl]-N2-{methoxy-[4-(4-methylpiperazin-1-YL)piperidin]}pyrimidineChlorinated pyrimidine; distinct pharmacophoreAnticancer

The uniqueness of this compound lies in its specific combination of heterocycles which may enhance its biological activity compared to other compounds.

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • Anti-Tuberculosis Activity : A study screened a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives for anti-tubercular activity. The findings revealed several compounds with significant potency against Mycobacterium tuberculosis .
  • Cytotoxicity in Cancer Models : Research on imidazo derivatives showed varying degrees of cytotoxicity across different cancer cell lines. Notably, some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS2/c24-17(12-4-5-14-15(9-12)22-26-21-14)19-13-3-1-2-11(8-13)16-10-23-6-7-25-18(23)20-16/h1-5,8-10H,6-7H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZWFWNOHQGFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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